molecular formula C19H20N4OS2 B12588810 2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide

2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide

Cat. No.: B12588810
M. Wt: 384.5 g/mol
InChI Key: NVAVUIJHGPJEGE-UHFFFAOYSA-N
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Description

2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a triazoloisoquinoline core with a thienylmethylacetamide moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl or thienylmethylacetamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H20N4OS2

Molecular Weight

384.5 g/mol

IUPAC Name

2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C19H20N4OS2/c1-19(2)10-13-6-3-4-8-15(13)17-21-22-18(23(17)19)26-12-16(24)20-11-14-7-5-9-25-14/h3-9H,10-12H2,1-2H3,(H,20,24)

InChI Key

NVAVUIJHGPJEGE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C3=NN=C(N31)SCC(=O)NCC4=CC=CS4)C

Origin of Product

United States

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